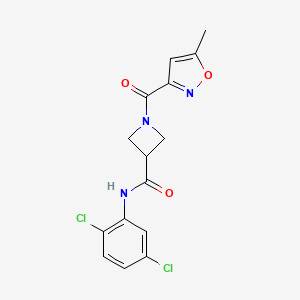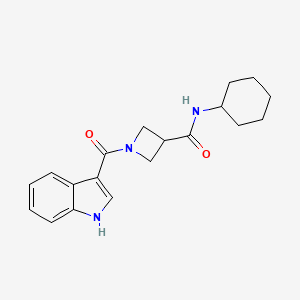
N-(2,5-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, commonly referred to as NDC-TTCA, is an important compound in the field of medicinal chemistry. It is a heterocyclic compound, containing both nitrogen and sulfur atoms in its structure. NDC-TTCA has been studied extensively in recent years due to its potential applications in the pharmaceutical and medical industries.
科学研究应用
NDC-TTCA has been studied extensively in recent years due to its potential applications in the pharmaceutical and medical industries. It has been used as a precursor for the synthesis of various biologically active compounds, including antifungal, antibacterial, and anti-inflammatory agents. It has also been used in the synthesis of various drugs, such as anticonvulsants, antidepressants, and antipsychotics. In addition, NDC-TTCA has been studied for its potential use in cancer therapy and as an antioxidant agent.
作用机制
The exact mechanism of action of NDC-TTCA is still not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been shown to reduce inflammation, which may explain the anti-inflammatory effects of NDC-TTCA. In addition, NDC-TTCA has been shown to inhibit the activity of certain cancer-causing proteins, such as the epidermal growth factor receptor (EGFR) and the c-Jun N-terminal kinase (JNK).
Biochemical and Physiological Effects
NDC-TTCA has been shown to have a number of biochemical and physiological effects. Most notably, it has been shown to reduce inflammation, inhibit the growth of certain types of cancer cells, and reduce oxidative stress. In addition, NDC-TTCA has been shown to have neuroprotective effects, as it has been shown to reduce the damage caused by certain types of neurotoxins. Finally, NDC-TTCA has been shown to have anti-diabetic and anti-obesity effects, as it has been shown to reduce glucose levels and body weight in animal models.
实验室实验的优点和局限性
NDC-TTCA has a number of advantages for use in laboratory experiments. Most notably, it is a relatively inexpensive compound and is readily available from a variety of sources. In addition, it is a stable compound and has a low toxicity, which makes it safe to use in laboratory experiments. However, there are a few limitations to using NDC-TTCA in laboratory experiments. For example, it has a relatively low solubility in water, which can make it difficult to use in some experiments. In addition, the two isomers of NDC-TTCA have different properties, which can make it difficult to standardize experiments using the compound.
未来方向
There are a number of potential future directions for research involving NDC-TTCA. First, further research is needed to better understand the exact mechanism of action of the compound. In addition, more research is needed to explore the potential therapeutic applications of NDC-TTCA, including its potential use in cancer therapy and as an antioxidant agent. Finally, further research is needed to explore the potential uses of NDC-TTCA in other areas, such as drug delivery and nanotechnology.
合成方法
NDC-TTCA can be synthesized using a number of different methods. The most commonly used method is a two-step synthesis, which involves the reaction of 2,5-dichlorophenylthiophene-2-carbonyl chloride with 1-azetidine-3-carboxylic acid. This reaction yields a mixture of two isomers, N-(2,5-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide and N-(2,5-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-2-carboxamide. The two isomers can be separated by column chromatography.
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S/c16-10-3-4-11(17)12(6-10)18-14(20)9-7-19(8-9)15(21)13-2-1-5-22-13/h1-6,9H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKMJVHJAWPAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6427251.png)
![1-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B6427252.png)
![cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6427254.png)
![8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B6427262.png)
![2,6-difluoro-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427263.png)
![3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide](/img/structure/B6427283.png)
![3-cyclopropyl-1-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B6427288.png)
![3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6427293.png)
![3-methyl-2-oxo-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6427295.png)
![N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427298.png)
![N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide](/img/structure/B6427309.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6427337.png)
